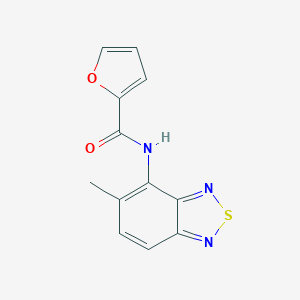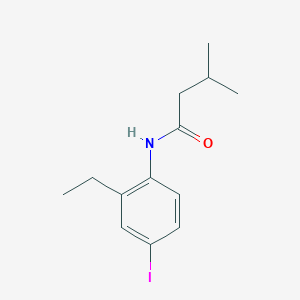
2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide, also known as MMB or MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its strong binding affinity for the CB1 and CB2 receptors. This compound was first synthesized in 2014 and has since been used in numerous scientific studies to investigate its potential therapeutic applications.
Mecanismo De Acción
2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide-FUBINACA binds to the CB1 and CB2 receptors in the brain and peripheral tissues, producing a range of effects including analgesia, sedation, and euphoria. The exact mechanism of action is not fully understood, but it is thought to involve the activation of the endocannabinoid system.
Biochemical and Physiological Effects:
2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide-FUBINACA has a range of biochemical and physiological effects. It has been shown to produce analgesia, sedation, and euphoria in animal models. It also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide-FUBINACA has several advantages for use in lab experiments. It has a high binding affinity for the CB1 and CB2 receptors, making it a useful tool for investigating the endocannabinoid system. It is also relatively stable and easy to synthesize. However, there are also limitations to its use. It is a potent psychoactive compound and must be handled with care. It can also produce unwanted side effects in animal models, such as hypothermia and ataxia.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide-FUBINACA. One area of interest is its potential use in the treatment of pain and inflammation. Another area of interest is its potential use in the treatment of neurological disorders such as epilepsy and multiple sclerosis. Further research is also needed to fully understand the mechanism of action of 2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide-FUBINACA and its interactions with other compounds in the endocannabinoid system.
Métodos De Síntesis
The synthesis of 2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide-FUBINACA involves the reaction of 2-methyl-2H-tetrazole-5-carboxylic acid with 4-fluorobenzyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-amino-2-methylpropanenitrile to form the final product, 2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide-FUBINACA has been used in a variety of scientific studies to investigate its potential therapeutic applications. One study found that 2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide-FUBINACA has significant antinociceptive effects, making it a potential candidate for the treatment of pain. Another study found that 2-methyl-N-(2-methyl-2H-tetraazol-5-yl)benzamide-FUBINACA has potent anti-inflammatory effects, suggesting that it may be useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
Fórmula molecular |
C10H11N5O |
|---|---|
Peso molecular |
217.23 g/mol |
Nombre IUPAC |
2-methyl-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H11N5O/c1-7-5-3-4-6-8(7)9(16)11-10-12-14-15(2)13-10/h3-6H,1-2H3,(H,11,13,16) |
Clave InChI |
UDCHVWGWOVKAMW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=NN(N=N2)C |
SMILES canónico |
CC1=CC=CC=C1C(=O)NC2=NN(N=N2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-fluorophenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B246250.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)







![N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246270.png)
![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246273.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)